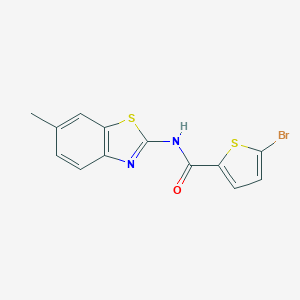
5-bromo-N-(6-méthyl-1,3-benzothiazol-2-yl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophene carboxamide moiety attached to a benzothiazole ring
Applications De Recherche Scientifique
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
Target of Action
The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The disruption in the cell wall synthesis leads to the death of the bacterium, thus exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium . This makes 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide a potential candidate for the development of new anti-tubercular drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiophene Carboxamide Formation: The brominated benzothiazole is reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring and benzothiazole core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-furamide: Similar structure with a furamide moiety instead of a thiophene carboxamide.
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide: Contains an acetamide group instead of a thiophene carboxamide.
Uniqueness
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXRPLSJBGWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
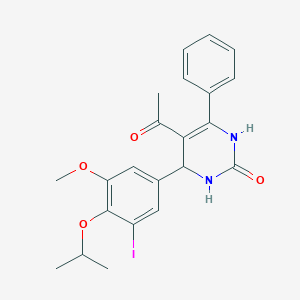
![Ethyl 5-isopropyl-2-[(5-methyl-2-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451555.png)
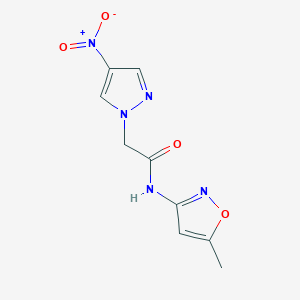
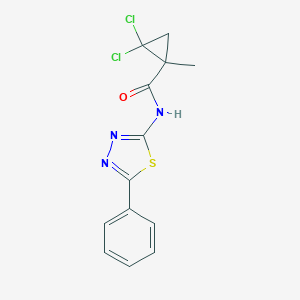
![methyl 3-{[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B451558.png)
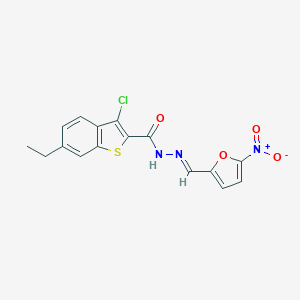
![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)

![2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE](/img/structure/B451568.png)
![propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B451569.png)
![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)

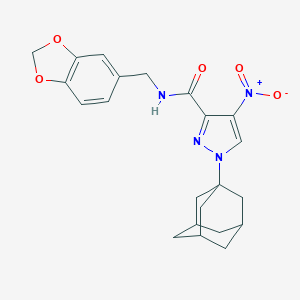
![Isopropyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451574.png)
